Spiro[2,5-dihydro-1,5-benzoxazepine-3,1'-cyclopentane]-4-one
CAS No.: 1895395-21-7
Cat. No.: VC8425649
Molecular Formula: C13H15NO2
Molecular Weight: 217.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1895395-21-7 |
|---|---|
| Molecular Formula | C13H15NO2 |
| Molecular Weight | 217.26 g/mol |
| IUPAC Name | spiro[2,5-dihydro-1,5-benzoxazepine-3,1'-cyclopentane]-4-one |
| Standard InChI | InChI=1S/C13H15NO2/c15-12-13(7-3-4-8-13)9-16-11-6-2-1-5-10(11)14-12/h1-2,5-6H,3-4,7-9H2,(H,14,15) |
| Standard InChI Key | QQVZNGAGCLAEAY-UHFFFAOYSA-N |
| SMILES | C1CCC2(C1)COC3=CC=CC=C3NC2=O |
| Canonical SMILES | C1CCC2(C1)COC3=CC=CC=C3NC2=O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
Spiro[2,5-dihydro-1,5-benzoxazepine-3,1'-cyclopentane]-4-one features a fused bicyclic system where a benzoxazepine ring (a seven-membered heterocycle containing oxygen and nitrogen) is connected via a spiro junction to a cyclopentane ring. The spiro carbon (C3) bridges the two rings, creating a three-dimensional geometry that influences its electronic and steric properties . The benzoxazepine component consists of a benzene ring fused to an oxazepine moiety, with a ketone group at position 4 contributing to its polarity.
The compound’s structure is validated by its InChI key (QQVZNGAGCLAEAY-UHFFFAOYSA-N) and SMILES notation (C1CCC2(C1)COC3=CC=CC=C3NC2=O), which delineate the cyclopentane ring (C1CCC2), the ether linkage (COC3), and the amide-like NC2=O group. Computational models from PubChem further confirm the stability of its spiro arrangement, with the cyclopentane ring adopting a puckered conformation to minimize steric strain .
Synthesis and Structural Analogues
Synthetic Pathways
While specific synthesis protocols for Spiro[2,5-dihydro-1,5-benzoxazepine-3,1'-cyclopentane]-4-one remain undisclosed in public literature, benzoxazepine derivatives are typically synthesized via condensation reactions. A plausible route involves:
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Formation of the Benzoxazepine Core: Reacting 2-aminophenol derivatives with carbonyl-containing compounds (e.g., ketones or aldehydes) under acidic conditions to form the oxazepine ring.
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Spirocyclization: Introducing a cyclopentane moiety via a spiro-forming reaction, possibly using a cyclopentyl halide or diol in the presence of a base to facilitate ring closure .
Advanced techniques such as microwave-assisted synthesis or catalysis by transition metals (e.g., palladium for cross-coupling) might enhance yield and purity, though these methods remain speculative for this specific compound .
Structural Analogues and Modifications
Sigma-Aldrich lists several dihydro-benzoxazepine analogues, highlighting structural diversity within this class:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS No. |
|---|---|---|---|
| 4,5-Dihydro-3H-spiro[1,4-benzoxazepine-2,1'-cyclobutane]-5-one | C₁₂H₁₃NO₂ | 203.24 | 2094372-05-9 |
| 7-Amino-3,3-dimethyl-2,3-dihydro-1,5-benzoxazepin-4(5H)-one | C₁₁H₁₄N₂O₂ | 206.24 | 1170815-20-9 |
| 4,5-Dihydro-3H-spiro[1,4-benzoxazepine-2,4'-piperidine]-5-one hydrochloride | C₁₅H₁₉ClN₂O₂ | 268.74 | 2126162-86-3 |
These analogues demonstrate the impact of substituents on physicochemical and pharmacological profiles. For instance, the piperidine-containing derivative exhibits increased basicity due to the nitrogen atom, potentially enhancing CNS penetration .
Future Directions and Applications
Therapeutic Development
The compound’s spirocyclic framework and benzoxazepine core position it as a candidate for:
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Neuroprotective Agents: Modulation of glutamate receptors or oxidative stress pathways.
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Antidepressants: Targeting monoamine transporters or synaptic reuptake mechanisms.
Synthetic Chemistry Innovations
Exploring novel spirocyclization techniques, such as photoredox catalysis or enantioselective synthesis, could optimize yield and stereochemical purity. Additionally, derivatization at the ketone position (e.g., forming hydrazones or Schiff bases) may enhance bioavailability .
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